Nanomolar hTSHR Antagonism vs. Micromolar Alternatives
The target compound inhibits human TSHR with an IC50 of 82 nM in HEK293 cells, representing a 28-fold improvement over the widely used inverse agonist NCGC00161856 (IC50 = 2.3 µM) and approximately 244-fold improvement over the earlier antagonist S37a (IC50 ≈ 20 µM) [1][2]. This demonstrates a clear advantage for assays requiring high sensitivity at low compound concentrations.
| Evidence Dimension | Inhibitory potency at human TSHR (cAMP production) |
|---|---|
| Target Compound Data | IC50 = 82 nM |
| Comparator Or Baseline | NCGC00161856 (ML224): IC50 = 2.3 µM; S37a: IC50 ≈ 20 µM |
| Quantified Difference | 28-fold more potent than NCGC00161856; ~244-fold more potent than S37a |
| Conditions | HEK293 cells stably expressing hTSHR; Eu-cAMP TR-FRET endpoint |
Why This Matters
This potency differential allows for lower compound usage in screening cascades, reducing solvent exposure and enabling more physiologically relevant concentration ranges in cellular assays.
- [1] BindingDB BDBM50614116. IC50: 82 nM for human TSHR in HEK293 cells. View Source
- [2] ProbeChem. NCGC00161856 TSHR inverse agonist: IC50 = 2.3 µM (TSH-stimulated cAMP). S37a: IC50 = 20 µM (hTSHR). View Source
